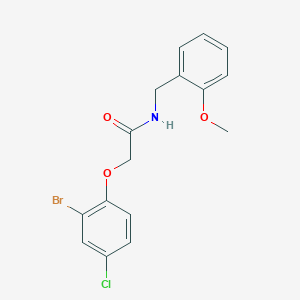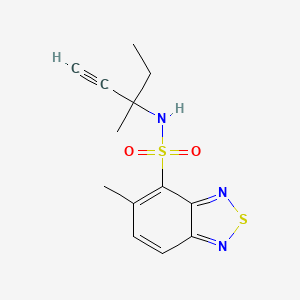
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide, also known as BCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCA is a member of the family of acetamide compounds and has been shown to have a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide as a tool for studying protein-protein interactions. 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to bind to the SH3 domain of the protein Grb2, which is involved in a number of signaling pathways. By using 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide as a probe, researchers can study the interactions between Grb2 and other proteins in these pathways.
In addition to its use as a tool for studying protein-protein interactions, 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has also been investigated for its potential as a therapeutic agent. 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide is not fully understood, but it is believed to involve the binding of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide to specific proteins or protein domains. As mentioned previously, 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to bind to the SH3 domain of Grb2. This binding may disrupt the interactions between Grb2 and other proteins, leading to downstream effects on signaling pathways.
Biochemical and Physiological Effects
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to inhibit the growth of cancer cells in vitro. 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has also been investigated for its potential as an antifungal agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide in lab experiments is its high purity. The synthesis method for 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been optimized for high yield and purity, making it a reliable tool for studying protein-protein interactions. However, one limitation of using 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide is that it may not be suitable for all applications. For example, 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide may not be effective in studying protein-protein interactions that do not involve the SH3 domain of Grb2.
Direcciones Futuras
There are a number of future directions for research involving 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide. One area of research involves the development of new probes based on the structure of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide. By modifying the structure of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide, researchers may be able to develop probes that are more specific for different protein domains.
Another area of research involves the investigation of the potential therapeutic applications of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide. While 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro, more research is needed to determine its potential as a therapeutic agent in vivo.
Conclusion
In conclusion, 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have a range of biochemical and physiological effects and has been investigated as a tool for studying protein-protein interactions and as a potential therapeutic agent. While there are limitations to using 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide in certain applications, its high purity and reliability make it a valuable tool for scientific research.
Métodos De Síntesis
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide involves the reaction of 2-bromo-4-chlorophenol with 2-methoxybenzylamine, followed by the addition of acetic anhydride and acetic acid. The resulting product is purified through recrystallization to yield 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide in high purity. This synthesis method has been optimized for high yield and purity, making 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide a readily available compound for scientific research.
Propiedades
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO3/c1-21-14-5-3-2-4-11(14)9-19-16(20)10-22-15-7-6-12(18)8-13(15)17/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMZWSNVNXAALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(4-pyridinylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B6003552.png)
![2-{4-(3-ethoxy-4-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003559.png)
![2-[4-(2,5-dimethylbenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6003578.png)
![1-(3-pyridinylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6003582.png)
![4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone](/img/structure/B6003586.png)
![6-[(2-methoxyphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003591.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6003596.png)
![6-bromo-2-(4-propoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6003611.png)
![ethyl 1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinecarboxylate](/img/structure/B6003622.png)
![2-[4-isopropyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6003626.png)
![N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B6003630.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6003639.png)
![methyl 4-({[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}amino)butanoate](/img/structure/B6003645.png)